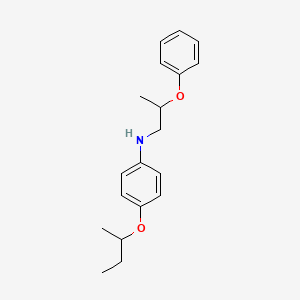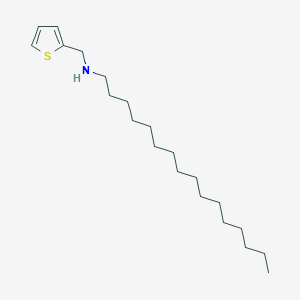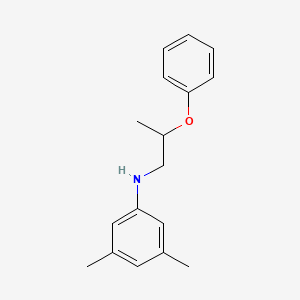
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, also known as 2-chloro-N-(2-thienylmethyl)-4-phenoxypropan-1-amine, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorophenoxyacetic acid, which is a common herbicide. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, its synthesis method has been studied to optimize the compound's production.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, the compound has been studied for its potential use in drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier. Furthermore, the compound has been studied for its potential use in gene therapy, as it has been found to possess the ability to bind to DNA and modulate gene expression.
Mécanisme D'action
The exact mechanism of action of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is not fully understood. However, it has been suggested that the compound binds to DNA and modulates gene expression. In addition, the compound has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action. The compound has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, the compound has been found to possess neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is a relatively stable compound, and is relatively easy to synthesize. Furthermore, the compound has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. However, the compound has a relatively low solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has the potential to be used in a number of different applications. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method, as well as to explore new potential uses for the compound. Finally, further research is needed to explore the potential of the compound as a drug delivery system, as well as its potential use in gene therapy.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-11(9-16-10-14-3-2-8-18-14)17-13-6-4-12(15)5-7-13/h2-8,11,16H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJJDBPSWJVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline](/img/structure/B1389232.png)
![3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline](/img/structure/B1389233.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine](/img/structure/B1389235.png)
![N-[2-(2-Methylphenoxy)butyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389237.png)
![4-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389238.png)

![3,4-Dichloro-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389241.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)
![N-[4-(Sec-butoxy)phenyl]-N-[4-(2-phenoxyethoxy)-benzyl]amine](/img/structure/B1389244.png)
![N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine](/img/structure/B1389246.png)

![2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389248.png)
